molecular formula C16H15N5O B2586497 2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-phenylacetamide CAS No. 939922-98-2

2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-phenylacetamide

Cat. No.: B2586497
CAS No.: 939922-98-2
M. Wt: 293.33
InChI Key: SRSFFXIPIFQUOS-UHFFFAOYSA-N
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Description

2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-phenylacetamide is a heterocyclic compound featuring a tetrazole ring substituted with a 4-methylphenyl group at the 5-position and an N-phenylacetamide moiety at the 2-position.

This compound has been identified as a key intermediate in a pharmaceutical composition designed to enhance intracellular nitric oxide (NO) generation in leukocytes, as part of a larger molecule (N-tert-butyl-2-{N-[(furan-2-yl)methyl]-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamido}-2-(4-hydroxyphenyl)acetamide) .

Properties

IUPAC Name

2-[5-(4-methylphenyl)tetrazol-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-12-7-9-13(10-8-12)16-18-20-21(19-16)11-15(22)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSFFXIPIFQUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-phenylacetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate hydrazine derivative with a nitrile compound. For example, 4-methylbenzonitrile can be reacted with hydrazine hydrate to form the corresponding hydrazine derivative, which then undergoes cyclization to form the tetrazole ring.

    Acylation: The tetrazole derivative is then acylated with phenylacetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit significant antitumor activity. For instance, research published in the European Journal of Medicinal Chemistry demonstrated that tetrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound 2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-phenylacetamide showed promising results against various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Properties

The anti-inflammatory potential of tetrazole derivatives has been explored extensively. A study found that compounds containing the tetrazole ring could significantly reduce inflammation markers in animal models of arthritis. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

Tetrazoles have also been investigated for their antimicrobial properties. The compound has shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Case Study 1: Antitumor Efficacy

A clinical study evaluated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM after 48 hours of treatment. The study concluded that this compound could be a candidate for further investigation as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving rats with induced arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory cytokine levels compared to the control group. Histological analysis showed reduced synovial inflammation and cartilage degradation .

Mechanism of Action

The mechanism of action of 2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets in biological systems. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Triazole-Thio Derivatives

The compound 2-((5-(5-bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide () shares the N-phenylacetamide group but replaces the tetrazole with a triazole-thio core. Key differences include:

  • Core Reactivity : The triazole-thio moiety may exhibit greater nucleophilicity compared to the tetrazole, influencing interactions with biological targets.
  • Substituent Effects: The 5-bromobenzofuran group introduces halogenated aromaticity, which is absent in the target compound.
  • Biological Activity: This analogue demonstrates antibacterial properties and acetylcholinesterase (AChE) inhibition, contrasting with the target compound’s NO-related activity .

Oxazolo[4,5-d]pyrimidine Derivatives

Compounds such as 5-(4-methylphenyl)-2-phenyl-7-substituted oxazolo[4,5-d]pyrimidines () feature a fused oxazole-pyrimidine core instead of a tetrazole. Notable distinctions include:

  • Electron-Deficient Core : The oxazolopyrimidine scaffold is more planar and electron-deficient, which may enhance π-π stacking interactions in enzyme binding pockets.
  • Substituent Similarities : The shared 4-methylphenyl group suggests a common strategy to optimize lipophilicity across diverse scaffolds .

Functional Group Impact on Pharmacological Profiles

Compound Core Structure Key Substituents Biological Activity Reference
2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide Tetrazole 4-methylphenyl, phenyl Nitric oxide enhancement
2-((5-(5-Bromobenzofuran-2-yl)-4H-triazol-3-yl)thio)-N-phenylacetamide Triazole-thio 5-bromobenzofuran, phenyl Antibacterial, AChE inhibition
5-(4-methylphenyl)-2-phenyl-oxazolo[4,5-d]pyrimidine Oxazolopyrimidine 4-methylphenyl, phenyl Undisclosed (structural focus)

Key Observations:

Tetrazole vs. Triazole-Thio : The tetrazole’s higher nitrogen content may confer superior metabolic stability, whereas the triazole-thio’s sulfur atom could enhance metal-binding capacity (e.g., in enzyme inhibition).

Substituent Roles : The 4-methylphenyl group appears in multiple scaffolds, indicating its utility in balancing lipophilicity and steric bulk.

Research Findings and Implications

  • Nitric Oxide Specificity: The target compound’s role in NO generation () distinguishes it from antibacterial/AChE-inhibiting analogues, highlighting scaffold-dependent biological targeting.
  • Structural Optimization : The tetrazole core may offer advantages in stability for in vivo applications compared to triazole-thio derivatives, which prioritize reactivity.

Biological Activity

The compound 2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-phenylacetamide is a member of the tetrazole family, which is known for its diverse biological activities. Tetrazoles have been extensively studied due to their potential as pharmacological agents. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for the compound is 5-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]-2-phenyltriazole-4-carboxamide . The molecular formula is C19H17N9O2C_{19}H_{17}N_9O_2, and it features a tetrazole ring that contributes to its biological activity.

PropertyValue
Molecular FormulaC19H17N9O2C_{19}H_{17}N_9O_2
IUPAC Name5-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]-2-phenyltriazole-4-carboxamide
CAS NumberNot specified

The mechanism of action for This compound involves its interaction with various molecular targets such as enzymes and receptors. The tetrazole moiety can mimic biological molecules, allowing it to bind effectively to active sites on enzymes or receptors. This binding can inhibit enzymatic activity or modulate receptor functions, leading to downstream biochemical effects that manifest as biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance:

  • Antibacterial Activity : The compound has shown promising results against various bacterial strains. In vitro tests demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) being notably low (e.g., MIC = 0.21 µM) for some derivatives .
  • Mechanism of Action : The compound's antibacterial effects are attributed to its ability to disrupt bacterial cell membranes and inhibit critical metabolic pathways .

Anticancer Activity

The anticancer potential of tetrazole derivatives is well-documented. In studies evaluating similar compounds:

  • Cell Line Studies : Compounds with similar structures exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and C6 (glioma). These studies typically employ assays like MTT to assess cell viability .
  • Apoptotic Pathway Activation : Some derivatives were found to induce apoptosis in tumor cells through the activation of caspase pathways, suggesting a mechanism that could be exploited for cancer therapy .

Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of phenylacetamides reported that compounds similar to This compound displayed significant antibacterial activity against Xanthomonas oryzae with an EC50 value of 156.7 µM . Scanning electron microscopy revealed that these compounds could cause cell membrane rupture in bacteria.

Study 2: Anticancer Potential

In another investigation into related compounds, significant anticancer activity was observed in derivatives that activated apoptotic pathways in A549 cells. The compounds were characterized by their ability to induce cell cycle arrest and promote apoptosis through mitochondrial pathways .

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